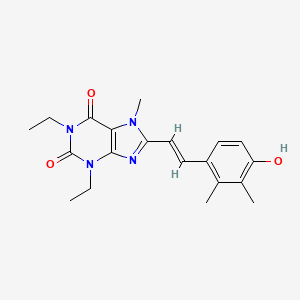

(E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine

説明

(E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine is a synthetic xanthine derivative characterized by its styryl-substituted purine-2,6-dione core. The compound features a 7-methyl group, 1,3-diethyl substituents, and an (E)-configured styryl moiety with 4-hydroxy, 2,3-dimethyl aromatic substitutions. While direct literature on this compound is sparse, its structural analogs—particularly those with styryl modifications—have been studied extensively for neurological applications, such as Parkinson’s disease treatment and anti-cataleptic activity .

特性

CAS番号 |

155272-15-4 |

|---|---|

分子式 |

C20H24N4O3 |

分子量 |

368.4 g/mol |

IUPAC名 |

1,3-diethyl-8-[(E)-2-(4-hydroxy-2,3-dimethylphenyl)ethenyl]-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C20H24N4O3/c1-6-23-18-17(19(26)24(7-2)20(23)27)22(5)16(21-18)11-9-14-8-10-15(25)13(4)12(14)3/h8-11,25H,6-7H2,1-5H3/b11-9+ |

InChIキー |

MUILGNFYYXAQPC-PKNBQFBNSA-N |

異性体SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)O)C)C)C |

正規SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)O)C)C)C |

製品の起源 |

United States |

生物活性

(E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine is a xanthine derivative that has garnered attention for its potential biological activities, particularly as an adenosine receptor antagonist. This compound is structurally related to other xanthines that have been studied for their pharmacological properties, including effects on the central nervous system and potential therapeutic applications in neurodegenerative diseases.

Chemical Structure and Properties

The chemical structure of (E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine can be represented as follows:

- Chemical Formula : C₁₈H₃₃N₄O₃

- Molecular Weight : 345.49 g/mol

Research indicates that this compound functions primarily as an antagonist at the A1 and A2A adenosine receptors. The binding affinity for these receptors is crucial for its biological activity, influencing various physiological processes such as neurotransmission, inflammation, and cellular proliferation.

Table 1: Binding Affinities of (E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine

Neuroprotective Properties

Studies have shown that (E)-1,3-Diethyl-8-(4-hydroxy-2,3-dimethylstyryl)-7-methylxanthine exhibits neuroprotective effects. It has been suggested that its antagonistic action on adenosine receptors may help mitigate neurodegenerative processes associated with diseases such as Parkinson's and Alzheimer's. Specifically, the compound's ability to enhance dopaminergic signaling in the brain has been highlighted in various studies.

Antidepressant Activity

In addition to its neuroprotective properties, this xanthine derivative has been explored for its antidepressant potential. The modulation of adenosine receptors is implicated in mood regulation and could provide a novel therapeutic approach for treating depression. The compound's structural modifications appear to enhance its efficacy compared to other xanthines.

Case Studies

- Study on Neurodegenerative Disorders :

- Antidepressant Efficacy :

類似化合物との比較

Table 1: Structural and Physicochemical Properties of Selected Xanthine Derivatives

*logP values estimated from analogs with similar substituent polarity.

†Predicted collision cross-section (CCS) inferred from structurally related compounds .

‡Lower logP due to hydrophilic hydroxyl groups.

Key Observations :

- Hydroxy vs. Methoxy Substitutions : The target compound’s 4-hydroxy group increases polarity compared to methoxy-substituted analogs (e.g., KW-6002), likely reducing blood-brain barrier permeability but enhancing solubility in aqueous environments .

- CCS Trends : Larger substituents (e.g., dimethoxy groups) correlate with higher CCS values, reflecting increased molecular surface area and conformational flexibility .

Pharmacological and Functional Comparisons

Table 2: Bioactivity of Selected Xanthine Derivatives

*Estimated from structurally similar compounds.

†Inferred from methoxy group’s electron-donating effects.

Functional Insights :

- Receptor Affinity : KW-6002’s 3,4-dimethoxy groups optimize A₂A receptor binding via hydrophobic interactions, whereas hydroxyl substitutions (as in the target compound) may reduce affinity due to hydrogen bonding with aqueous environments .

- Metabolic Stability : Methoxy and methyl groups (e.g., in KW-6002 and the target compound) resist oxidative metabolism better than hydroxylated analogs, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。